molecular formula C29H32N4O5 B4295153 N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE

N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B4295153
M. Wt: 516.6 g/mol
InChI Key: REALCFWKJGGNHX-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings, nitro groups, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core cyclohexanecarboxamide structure, followed by the introduction of the 2,6-dimethylphenyl and 4-methylphenyl groups through various substitution reactions. The nitro group is usually introduced via nitration reactions, and the final product is obtained through amide bond formation.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE can be compared to other amide compounds with similar structures, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which may confer unique properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(4-methyl-N-[2-(3-nitro-2-oxopyridin-1-yl)acetyl]anilino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5/c1-20-12-14-23(15-13-20)32(25(34)19-31-18-8-11-24(27(31)35)33(37)38)29(16-5-4-6-17-29)28(36)30-26-21(2)9-7-10-22(26)3/h7-15,18H,4-6,16-17,19H2,1-3H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REALCFWKJGGNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)CN2C=CC=C(C2=O)[N+](=O)[O-])C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE

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